molecular formula C24H32N6O4 B1263049 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one CAS No. 954138-07-9

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one

Cat. No.: B1263049
CAS No.: 954138-07-9
M. Wt: 468.5 g/mol
InChI Key: MNLNAGRCHNMKKJ-UHFFFAOYSA-N
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Description

PF-03049423 is a potent and selective phosphodiesterase-5A inhibitor. It is known for its potential therapeutic applications, particularly in the treatment of acute ischemic stroke. The compound is characterized by its ability to penetrate the brain and its high selectivity for the phosphodiesterase-5A enzyme .

Preparation Methods

The synthesis of PF-03049423 involves several steps, starting with the preparation of the core pyrido[3,4-b]pyrazin-2(1H)-one structure. The synthetic route typically includes the following steps:

Industrial production methods for PF-03049423 are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.

Chemical Reactions Analysis

PF-03049423 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PF-03049423 has several scientific research applications:

Mechanism of Action

PF-03049423 exerts its effects by inhibiting the phosphodiesterase-5A enzyme. This inhibition leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn promotes vasodilation and improves blood flow. The compound’s ability to penetrate the brain makes it particularly effective in treating conditions like acute ischemic stroke .

Comparison with Similar Compounds

PF-03049423 is unique in its high selectivity and potency as a phosphodiesterase-5A inhibitor. Similar compounds include:

PF-03049423 stands out due to its brain-penetrant properties and its potential application in stroke recovery, which is not a primary indication for the other compounds listed.

Properties

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNAGRCHNMKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954138-07-9
Record name PF-03049423 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03049423 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one (218 mg, 0.55 mmol) in 1,4-dioxane (3.0 mL) was treated with tetrakis(triphenylphosphine) palladium(0) (19 mg, 0.016 mmol, Strem) and stirred at room temperature for five minutes. A warm solution of 2-methoxy-5-pyridineboronic acid (41 mg, 0.27 mmol, Frontier) in ethanol (0.5 mL) and 2.0 M aqueous sodium carbonate 1.5 mL) were added. The mixture was refluxed for 2.0 hours, filtered hot through celite and the filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water, and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, concentrated under reduced pressure, and passed through a column of silica gel with 2.5% methanol/dichloromethane. Fractions were concentrated at reduced pressure and triturated with diethyl ether. The 7-(6-methoxypyridin-3-yl)-3-(piperazin-1-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one was obtained as a pink powder. 1H NMR (CDCl3) δ 8.77-8.76 (2H), 8.24 (1H), 7.64 (1H), 6.86 (1H), 4.43 (2H), 4.06-4.03 (4H), 4.00 (3H), 3.79 (2H), 3.71-3.67 (2H), 3.37 (2H), 2.78 (1H), 2.72-2.69 (4H), 2.66-2.62 (2H), 1.53-1.46 (2H), 0.78 (3H); HRMS m/z 469.2572 (calcd for M+H, 469.2558).
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the mechanism of action of PF-03049423, and how does it relate to stroke recovery?

A1: PF-03049423 is classified as a phosphodiesterase type 5 inhibitor (PDE-5i) [2]. PDE-5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in various cellular processes, including smooth muscle relaxation and neurotransmission. By inhibiting PDE-5, PF-03049423 increases cGMP levels.

Q2: What were the key findings from the clinical trial investigating PF-03049423 in stroke patients?

A2: A randomized, double-blind, placebo-controlled clinical trial investigated the efficacy and safety of PF-03049423 in acute ischemic stroke patients [1, 3]. The study incorporated both traditional clinician-based assessments and behavioral tests to evaluate recovery.

    Q3: What are the future directions for research on PF-03049423 and similar compounds in stroke?

    A3: While the initial clinical trial did not yield positive efficacy results, several research avenues remain:

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